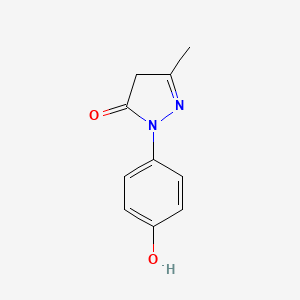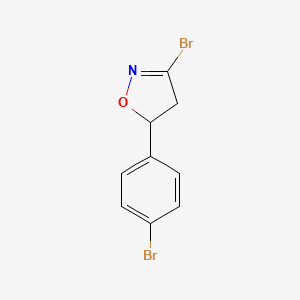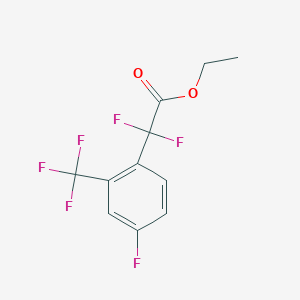
2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones This compound is characterized by a pyrazolone ring substituted with a hydroxyphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the scalability and cost-effectiveness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to form a corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylpyruvate: Shares the hydroxyphenyl group but differs in the pyrazolone ring structure.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar pyrazolone ring but lacks the hydroxyphenyl group.
Uniqueness
2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both the hydroxyphenyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various applications .
Propriétés
Numéro CAS |
76858-78-1 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-10(14)12(11-7)8-2-4-9(13)5-3-8/h2-5,13H,6H2,1H3 |
Clé InChI |
UAJMXYVLALDCCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)







![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)
![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)

![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)

